molecular formula C9H9MoN3O3-6 B12098623 Tris(acetonitrile)tricarbonylmolybdenum

Tris(acetonitrile)tricarbonylmolybdenum

Cat. No.: B12098623
M. Wt: 303.14 g/mol
InChI Key: UZWYDWPYXSXABW-UHFFFAOYSA-N
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Description

Tris(acetonitrile)tricarbonylmolybdenum is an organometallic compound with the chemical formula Mo(NCCH3)3(CO)3. It is known for its yellow crystalline appearance and is used in various scientific and industrial applications. The compound is characterized by the presence of three acetonitrile ligands and three carbonyl groups coordinated to a central molybdenum atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(acetonitrile)tricarbonylmolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN). The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile under an inert atmosphere. The reaction can be represented as follows:

Mo(CO)6+3CH3CNMo(NCCH3)3(CO)3+3CO\text{Mo(CO)}_6 + 3 \text{CH}_3\text{CN} \rightarrow \text{Mo(NCCH}_3)_3(\text{CO})_3 + 3 \text{CO} Mo(CO)6​+3CH3​CN→Mo(NCCH3​)3​(CO)3​+3CO

The reaction is usually carried out at elevated temperatures to facilitate the substitution of carbonyl ligands with acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between molybdenum hexacarbonyl and acetonitrile, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tris(acetonitrile)tricarbonylmolybdenum undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other ligands. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted molybdenum complexes .

Scientific Research Applications

Tris(acetonitrile)tricarbonylmolybdenum has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.

    Industry: It is used in industrial processes, such as thin film deposition and LED manufacturing

Mechanism of Action

The mechanism of action of tris(acetonitrile)tricarbonylmolybdenum involves its ability to coordinate with other molecules and participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and metal centers. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Tris(acetonitrile)tricarbonylchromium: Similar in structure but with chromium as the central metal atom.

    Tris(acetonitrile)tricarbonylrhenium: Similar in structure but with rhenium as the central metal atom.

    Hexacarbonylmolybdenum: Contains six carbonyl ligands without acetonitrile

Uniqueness

Tris(acetonitrile)tricarbonylmolybdenum is unique due to its specific combination of acetonitrile and carbonyl ligands, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C9H9MoN3O3-6

Molecular Weight

303.14 g/mol

IUPAC Name

ethenylideneazanide;methanone;molybdenum

InChI

InChI=1S/3C2H2N.3CHO.Mo/c3*1-2-3;3*1-2;/h3*1H2;3*1H;/q6*-1;

InChI Key

UZWYDWPYXSXABW-UHFFFAOYSA-N

Canonical SMILES

C=C=[N-].C=C=[N-].C=C=[N-].[CH-]=O.[CH-]=O.[CH-]=O.[Mo]

Origin of Product

United States

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